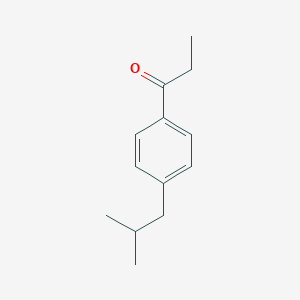

1-(4-Isobutylphenyl)propan-1-one

説明

Contextualization within Pharmaceutical Synthesis Research

In the realm of pharmaceutical synthesis, 1-(4-isobutylphenyl)propan-1-one holds a significant position primarily as a key intermediate in the production of nonsteroidal anti-inflammatory drugs (NSAIDs), most notably ibuprofen (B1674241). smolecule.com The synthesis of ibuprofen from this precursor is a well-documented process in medicinal chemistry.

One established synthetic route involves the conversion of this compound to an intermediate, which is then hydrolyzed to yield ibuprofen. google.com For instance, a method involves a 1,2-aryl migration reaction of this compound to form methyl-2-(4-isobutylphenyl)propanoate, which is subsequently hydrolyzed to produce ibuprofen. google.com Another pathway describes the reaction of α-chloro-1-(4'-isobutylphenyl)-1-propanone, a derivative of this compound, which undergoes rearrangement and hydrolysis to form ibuprofen. researchgate.net

Furthermore, research has explored the creation of hybrid molecules by incorporating the ibuprofen scaffold, derived from its precursors, with other pharmacologically active moieties. For example, ibuprofen has been reacted with resorcinol (B1680541) to synthesize 1-(2,4-dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one, which serves as a starting material for novel benzoxazole (B165842) analogues with potential anticancer activities. nih.gov

Significance as a Precursor in Organic Chemistry

The utility of this compound extends beyond its role in pharmaceutical synthesis, establishing it as a valuable precursor in broader organic chemistry. Its chemical structure, featuring a reactive ketone group and an aromatic ring, allows for a variety of chemical transformations.

A primary method for synthesizing this compound itself is through the Friedel-Crafts acylation of isobutylbenzene (B155976) with propionyl chloride, a classic reaction in organic chemistry that highlights the reactivity of the aromatic ring. smolecule.comgoogle.com This reaction is often catalyzed by a Lewis acid. smolecule.com

Once formed, this compound can undergo various reactions. For example, it is a precursor in the synthesis of 2-bromo-1-(4-isobutylphenyl)propan-1-one (B1273151), a brominated derivative. chemicalbook.com It can also be involved in continuous-flow synthesis systems, which represent a modern approach to chemical manufacturing, improving efficiency and yield. smolecule.com The development of such systems for ibuprofen synthesis, starting from the Friedel-Crafts acylation to produce this compound, showcases its importance in advancing chemical technology. google.com

The synthesis of ibuprofen itself can proceed through various multi-step pathways starting from isobutylbenzene, where this compound is a key intermediate. central.edu These synthetic routes often involve a series of well-known organic reactions, including acylation, reduction, and substitution, further underscoring the versatility of this compound as a building block in organic synthesis. central.edu

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZIKPBHFMNTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208503 | |

| Record name | 4'-Isobutylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59771-24-3 | |

| Record name | 1-[4-(2-Methylpropyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59771-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Isobutylpropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059771243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Isobutylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-isobutylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 4 Isobutylphenyl Propan 1 One

Elucidation of Friedel-Crafts Acylation Mechanisms and Optimization

The traditional and most common method for synthesizing 1-(4-isobutylphenyl)propan-1-one is the Friedel-Crafts acylation of isobutylbenzene (B155976) with propionyl chloride or propionic anhydride (B1165640). rsc.orgresearchgate.net This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). rsc.orggoogle.com

The mechanism of the Friedel-Crafts acylation involves the formation of a highly reactive acylium ion from the reaction of the acylating agent with the Lewis acid catalyst. youtube.commt.comlibretexts.org This electrophile then attacks the electron-rich benzene (B151609) ring of isobutylbenzene. The isobutyl group is an ortho-, para-directing activator, leading to a mixture of isomers. However, the para-substituted product, this compound, is the desired isomer for ibuprofen (B1674241) synthesis. researchgate.net The reaction is generally quenched with an acid, such as hydrochloric acid. chemistryviews.org

Because the acylium ion is resonance-stabilized, carbocation rearrangements, a common limitation of Friedel-Crafts alkylation, are avoided. libretexts.org Furthermore, the product is deactivated towards further electrophilic attack, preventing polyacylation. mt.comlibretexts.org

Catalyst Systems for Enhanced Reaction Efficiency

While aluminum chloride is a widely used catalyst, research has focused on developing more efficient and environmentally friendly catalyst systems. The use of stoichiometric amounts of AlCl₃ generates significant waste. google.com Alternative catalysts that have been explored include:

Zeolites: These microporous aluminosilicate (B74896) minerals offer shape selectivity and can be recycled, making them a greener alternative. Zeolite beta has been shown to be an effective catalyst for the acylation of isobutylbenzene with acetic anhydride. google.com

Metal Salts: Other metal salts, such as ferric chloride (FeCl₃) and aluminum bromide (AlBr₃), can also catalyze the reaction. google.com

Solid Acid Catalysts: Mesoporous materials like Al-KIT-6 have been investigated. Al-KIT-6(25) demonstrated high conversion of isobutylbenzene and high selectivity for the desired 4-isomer. researchgate.net

The choice of catalyst can significantly impact the ratio of para to ortho and meta isomers. For instance, conducting the reaction at low temperatures, such as -10°C or below, with AlCl₃ can significantly increase the selectivity for the para isomer. google.com

Reaction Kinetics and Thermodynamic Studies

Understanding the reaction kinetics and thermodynamics is crucial for process optimization. The rate of Friedel-Crafts acylation is influenced by factors such as temperature, catalyst concentration, and reactant concentrations. rsc.org The reaction is exothermic, and effective temperature control is necessary to manage the reaction rate and prevent side reactions. researchgate.net

Kinetic studies can be performed using various techniques, including titrimetric and adiabatic methods, to determine reaction rates. rsc.org Thermodynamic calculations, such as determining the heat of reaction, are also important for reactor design and safety considerations. researchgate.net

Continuous-Flow Synthesis Approaches for Scalable Production

Continuous-flow synthesis has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering advantages over traditional batch processes in terms of safety, efficiency, and scalability. frontiersin.orgmdpi.com Several continuous-flow approaches for the synthesis of ibuprofen, which include the formation of this compound as a key step, have been developed. researchgate.netchemistryviews.orgacs.org

These systems typically involve pumping reactant solutions through a series of reactors where the chemical transformations occur. mit.edu The small dimensions of flow reactors provide a high surface-area-to-volume ratio, leading to improved heat and mass transfer. au.dknih.gov

Reactor Design and Process Intensification

The design of the reactor is critical for the success of a continuous-flow process. Common reactor types include packed-bed reactors, tube-in-tube reactors, and continuously stirred tank reactors (CSTRs). au.dkacs.orgcardiff.ac.uk The choice of reactor depends on the specific reaction conditions, such as whether it involves solids or gases. cardiff.ac.uk

Process intensification aims to develop smaller, more efficient, and more sustainable production processes. frontiersin.org In the context of this compound synthesis, this can be achieved through:

Solvent-free reactions: Performing the Friedel-Crafts acylation without a solvent can increase reaction rates and reduce waste. chemistryviews.org

Use of enabling technologies: Technologies like microwave irradiation and ultrasound can be used to accelerate reaction rates. researchgate.net

Automation and In-line Monitoring Techniques

Automation and in-line monitoring are key components of modern continuous-flow systems. beilstein-journals.orgrsc.org These technologies allow for real-time data acquisition and process control, leading to improved reproducibility and efficiency. nih.govresearchgate.net

In-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can be integrated into the flow system to monitor reaction progress and product quality. nih.govacs.org This data can be used in feedback loops to automatically adjust process parameters, such as flow rate and temperature, to optimize the reaction. rsc.org

Novel Synthetic Routes and Green Chemistry Principles

In line with the principles of green chemistry, research is ongoing to develop more sustainable synthetic routes to this compound. researchgate.net This includes exploring alternative starting materials and developing catalytic systems that minimize waste and environmental impact.

One notable development is a four-step continuous-flow synthesis of ibuprofen that utilizes a zinc-catalyzed 1,2-aryl migration. acs.org This approach avoids the use of stoichiometric amounts of toxic and corrosive reagents often employed in other methods. chemistryviews.orgacs.org

Another strategy involves the photo-Favorskii rearrangement of α-halopropiophenones. rsc.org This photochemical approach offers a direct route to the arylpropionic acid scaffold of ibuprofen. rsc.org

The development of these novel routes, coupled with the advancements in continuous-flow technology and catalysis, paves the way for a more sustainable and efficient production of this compound and, consequently, ibuprofen.

Exploration of Environmentally Benign Reagents

The classical Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry, has traditionally relied on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant corrosive and hazardous waste. Modern approaches seek to replace these with more benign and recyclable alternatives.

One of the most promising areas of development is the use of solid acid catalysts . These materials, such as zeolites, offer a reusable and non-corrosive alternative to traditional Lewis acids. ijcps.org Research has shown that zeolites, particularly H-Beta (Hβ), can effectively catalyze the acylation of isobutylbenzene. The use of solid acids simplifies the work-up procedure, as the catalyst can be easily recovered by filtration and reused, thus minimizing waste. ijcps.org While much of the literature focuses on acetylation with acetic anhydride, the principles are directly applicable to propionylation with propionic anhydride to yield the target compound.

Another significant advancement is the use of metal triflates , such as bismuth triflate (Bi(OTf)₃), as water-tolerant and recyclable Lewis acid catalysts. Unlike traditional catalysts that are highly sensitive to moisture, bismuth triflate can be used under ambient conditions, and it can be recovered and reused, making it an economically and environmentally attractive option.

Furthermore, research into metal- and halogen-free promoters has identified methanesulfonic anhydride as a highly effective reagent for Friedel-Crafts acylations. This approach is particularly noteworthy as it generates minimal waste, which is non-metallic and free of halogens, presenting a significant advantage over conventional methods. ijcps.orgrsc.org

The realm of biocatalysis also presents a frontier for green synthesis. While specific applications for the direct synthesis of this compound are still emerging, the use of enzymes, such as lipases, for selective acylation reactions is a well-established green technique. This approach offers high selectivity under mild reaction conditions and is an area of active research for its potential application in the synthesis of pharmaceutical intermediates.

| Reagent Type | Example(s) | Key Advantages |

| Solid Acid Catalysts | Zeolite H-Beta (Hβ) | Reusable, non-corrosive, simplified work-up |

| Metal Triflates | Bismuth Triflate (Bi(OTf)₃) | Water-tolerant, recyclable, effective in small amounts |

| Metal-Free Promoters | Methanesulfonic Anhydride | Minimal, non-metallic, non-halogenated waste |

| Biocatalysts | Lipases | High selectivity, mild reaction conditions |

Catalyst-Free or Solvent-Free Synthetic Strategies

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. To this end, developing solvent-free reaction conditions has been a major focus.

Many of the environmentally benign reagents mentioned above lend themselves to solvent-free conditions . For instance, the acylation of aromatic compounds using solid acid catalysts can often be carried out in the absence of a solvent, with the reactants themselves forming the reaction medium. ijcps.org Similarly, the use of methanesulfonic anhydride as a promoter for Friedel-Crafts acylation can be effective without the need for an additional solvent. ijcps.org

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields in significantly shorter reaction times and with reduced energy consumption. This method can frequently be employed under solvent-free conditions. While specific, detailed studies on the microwave-assisted synthesis of this compound are not abundant, the successful application of this technology to a wide range of acylation reactions strongly suggests its potential as a viable and greener alternative to conventional heating methods.

The use of ionic liquids also offers a pathway to catalyst-free and solvent-free synthesis. Certain ionic liquids can act as both the solvent and the catalyst for Friedel-Crafts type reactions, facilitating the acylation of aromatic rings without the need for an external Lewis acid. google.com These reactions can exhibit high selectivity, and the ionic liquid can often be recycled, further enhancing the green credentials of the process. google.com

| Strategy | Description | Key Advantages |

| Solvent-Free Synthesis | The reaction is carried out without a solvent, often with one of the reactants in excess. | Reduced waste, lower environmental impact, simplified purification. |

| Microwave-Assisted Synthesis | Microwave irradiation is used to heat the reaction mixture. | Drastically reduced reaction times, lower energy consumption, often higher yields. |

| Ionic Liquids | The reaction is conducted in an ionic liquid which can act as both solvent and catalyst. | Recyclable reaction medium, can eliminate the need for a separate catalyst. |

Chemical Reactivity and Transformation Studies of 1 4 Isobutylphenyl Propan 1 One

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 1-(4-isobutylphenyl)propan-1-one possesses two substituents: an activating isobutyl group and a deactivating propanoyl group, positioned para to each other. In electrophilic aromatic substitution (SEAr) reactions, the outcome is dictated by the directing effects of these groups. wikipedia.org The isobutyl group, being an alkyl group, is an ortho, para-director and activates the ring towards electrophilic attack. Conversely, the propanoyl group is a meta-director and deactivates the ring due to its electron-withdrawing nature.

Given their para-disposition, the directing effects converge on the carbons ortho to the isobutyl group (and meta to the propanoyl group). Therefore, electrophilic substitution on this compound is expected to yield 1-(3-substituted-4-isobutylphenyl)propan-1-one derivatives. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org However, specific studies detailing these reactions on this compound are not extensively documented in publicly available literature, though the synthesis of the parent compound can be achieved via a Friedel-Crafts reaction between isobutylbenzene (B155976) and propanoyl chloride with a Lewis acid catalyst like aluminum trichloride. prepchem.com

Carbonyl Group Transformations and Functionalization

The carbonyl group is a primary site of reactivity in this compound, undergoing various transformations such as reduction to alcohols and nucleophilic additions.

The ketone functionality of this compound can be readily reduced to form the corresponding secondary alcohol, 1-(4-isobutylphenyl)propan-1-ol. This transformation is a critical step in certain synthetic pathways.

One common method involves the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727). A documented synthesis describes the reduction of the related compound, p-isobutylacetophenone, to 1-(4-isobutylphenyl)ethanol, achieving a yield of 87.2%. chemicalbook.com This method is directly applicable to this compound. Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), is also effective for this transformation. google.com

Catalytic hydrogenation represents another efficient route. For instance, the hydrogenation of 4-isobutylacetophenone to 1-(4'-isobutylphenyl)ethanol can be carried out using a Raney nickel catalyst in the absence of a solvent. google.com This highlights an industrially relevant approach to the reduction of such aryl ketones.

Table 1: Reduction of Aryl Ketones to Corresponding Alcohols

| Starting Material | Reducing Agent/Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Isobutylacetophenone | Sodium borohydride | Methanol | 1-(4-Isobutylphenyl)ethanol | 87.2% | chemicalbook.com |

| 4-Isobutylacetophenone | Lithium aluminum hydride | Not specified | 1-(4'-Isobutylphenyl)ethanol | Not specified | google.com |

This table includes data for the closely related compound 4-isobutylacetophenone as a proxy for this compound due to the direct applicability of the methods.

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles. youtube.com These reactions are fundamental for creating new carbon-carbon bonds and introducing further functional complexity.

Nucleophilic addition reactions can be performed under basic or acidic conditions. youtube.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, typically react directly with the carbonyl group in an anhydrous environment. youtube.com Weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl carbon. youtube.com

While specific examples of nucleophilic additions to this compound are not broadly detailed in the surveyed literature, the principles of such reactions are well-established. For instance, reaction with a Grignard reagent like methylmagnesium bromide would be expected to yield a tertiary alcohol after an acidic workup.

Halogenation Studies and Regioselectivity

Halogenation of this compound can occur at the aromatic ring, as mentioned in section 3.1, or at the α-carbon (the carbon adjacent to the carbonyl group). The latter, known as α-halogenation, is a particularly important transformation that produces valuable synthetic intermediates.

The synthesis of 2-bromo-1-(4-isobutylphenyl)propan-1-one (B1273151) (CAS 80336-64-7) is typically achieved through the α-bromination of this compound. chemicalbook.com This reaction can be carried out using bromine in a suitable solvent, such as carbon tetrachloride or methanol. prepchem.com An alternative and often preferred method involves the use of N-bromosuccinimide (NBS), which can provide better control and selectivity.

The resulting α-bromo ketone is a highly reactive compound. The presence of the bromine atom makes the α-carbon strongly electrophilic, rendering it susceptible to nucleophilic substitution reactions (SN2). This reactivity allows for the introduction of various functional groups at the α-position. For example, it can react with nucleophiles like amines, thiols, or alkoxides to form new carbon-heteroatom bonds. This derivative is a key precursor in the synthesis of other compounds. chemsrc.com

Table 2: Synthesis of α-Bromo Ketones

| Starting Material | Brominating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-(p-tolyl)propan-1-one | Bromine or NBS | Dichloromethane | 2-Bromo-1-(p-tolyl)propan-1-one |

This table provides examples of α-bromination on structurally similar ketones.

2-Chloro-1-(4-isobutylphenyl)propan-1-one (B1586924) (CAS 80336-66-9) is the chlorinated analog of the bromo-derivative and shares similar synthetic and reactivity profiles. chemicalbook.comguidechem.comnih.gov It is synthesized by the α-chlorination of this compound. chemicalbook.com Common chlorinating agents for this purpose include sulfuryl chloride (SO₂Cl₂) or chlorine gas.

Similar to its bromo counterpart, 2-chloro-1-(4-isobutylphenyl)propan-1-one is a reactive electrophile. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the facile introduction of other functionalities at the α-carbon. Its reactivity makes it a useful building block in organic synthesis. guidechem.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Other Names | CAS Number |

|---|---|---|

| This compound | 4'-Isobutylpropiophenone | 59771-24-3 |

| 1-(4-Isobutylphenyl)propan-1-ol | Not explicitly found | |

| 1-(4-Isobutylphenyl)ethanol | 40150-92-3 | |

| 2-Bromo-1-(4-isobutylphenyl)propan-1-one | 80336-64-7 | |

| 2-Chloro-1-(4-isobutylphenyl)propan-1-one | 80336-66-9 | |

| Isobutylbenzene | 538-93-2 | |

| Propanoyl chloride | 79-03-8 | |

| Aluminum trichloride | 7446-70-0 | |

| Sodium borohydride | 16940-66-2 | |

| Lithium aluminum hydride | 16853-85-3 | |

| p-Isobutylacetophenone | 1-(4-isobutylphenyl)ethan-1-one | 38861-78-8 |

| N-bromosuccinimide | NBS | 128-08-5 |

| Sulfuryl chloride | 7791-25-5 | |

| 1-(p-tolyl)propan-1-one | 4'-Methylpropiophenone | 5337-93-9 |

| 2-Bromo-1-(p-tolyl)propan-1-one | 2-Bromo-4'-methylpropiophenone | 1451-82-7 |

| 2-methyl-1-[4-(methylthio)phenyl]-propan-1-one | Not explicitly found |

Oxidative Transformations and Degradation Pathways

The chemical reactivity of this compound, particularly its behavior under oxidative conditions, is a subject of significant interest, primarily due to its role as an intermediate and the formation of related impurities in pharmaceutical manufacturing. amazonaws.com Studies on related compounds and synthetic pathways provide insight into the potential oxidative transformations and degradation routes of this aromatic ketone.

Oxidative processes can alter the structure of this compound at either the propanone side chain or the isobutyl group. These transformations are crucial in the context of synthesizing other valuable chemical entities and understanding the stability and impurity profile of products where it may be present. For instance, in various synthetic routes for the nonsteroidal anti-inflammatory drug ibuprofen (B1674241), oxidation is a key step. The oxidation of an aldehyde, 2-(4-isobutylphenyl)propionaldehyde, to a carboxylic acid to form ibuprofen is a well-documented transformation. researchgate.net While not a direct oxidation of this compound, this highlights the susceptibility of the side chain in this family of molecules to oxidative conversion.

Degradation of this compound can occur under various conditions, leading to the formation of several byproducts. The analysis of impurities in ibuprofen synthesis, where 1-(4-isobutylphenyl)ethanone (a closely related compound) is a known impurity, reveals potential degradation pathways. amazonaws.com These pathways can be extrapolated to understand the degradation of this compound. Oxidative degradation may involve cleavage of the side chain or oxidation of the alkyl group. For example, the formation of 4-isobutylbenzoic acid suggests an oxidative cleavage of the ketone's side chain. amazonaws.com Furthermore, the degradation of other alkylated aromatic hydrocarbons is known to be initiated by oxidation on the aromatic ring or the alkyl side chain, providing a model for the potential breakdown of this compound. nih.gov

The table below summarizes key oxidative transformations involving compounds structurally related to this compound, illustrating the types of reactions the core structure can undergo.

Table 1: Examples of Oxidative Transformations in Related Phenylpropanone Structures

| Starting Compound | Transformation | Product | Context/Significance | Reference |

|---|---|---|---|---|

| 2-(4-isobutylphenyl)propionaldehyde | Oxidation | Ibuprofen | Key step in an industrial synthesis of ibuprofen. | researchgate.net |

| 1-(4-isobutylphenyl)ethan-1-ol | Carbonylation (Oxidative Addition) | Ibuprofen | A "green" synthesis route (BHC process) involves the palladium-catalyzed carbonylation of the corresponding alcohol. researchgate.net | researchgate.netcomsol.com |

The degradation of this compound can result in a variety of products, particularly under conditions encountered during synthesis and storage. The following table lists impurities identified in related processes that indicate potential oxidative degradation pathways.

Table 2: Potential Oxidative Degradation Products of this compound

| Degradation Product | Potential Precursor/Pathway | Significance | Reference |

|---|---|---|---|

| 4-Isobutylbenzoic acid | Oxidative cleavage of the propanone side chain from this compound. | Indicates degradation of the parent ketone structure. | amazonaws.com |

Applications and Advanced Research in Organic Synthesis

Role as a Key Intermediate in Nonsteroidal Anti-inflammatory Drug (NSAID) Synthesis

The most prominent application of 1-(4-isobutylphenyl)propan-1-one is as a crucial intermediate in the synthesis of several nonsteroidal anti-inflammatory drugs (NSAIDs). Its molecular framework is a core component of the final active pharmaceutical ingredients.

Precursor to Ibuprofen (B1674241) and Related Analogues

This compound, also known as 4'-isobutylpropiophenone, is a well-established precursor in the industrial synthesis of ibuprofen. tudublin.ie One of the most commercially successful methods for ibuprofen production is the BHC (Boots-Hoechst-Celanese) process, which is celebrated for its atom economy. In this process, a key step is the Friedel-Crafts acylation of isobutylbenzene (B155976). google.com This reaction typically involves reacting isobutylbenzene with a propionylating agent, such as propionyl chloride or propionic anhydride (B1165640), in the presence of a Lewis acid catalyst like anhydrous aluminum chloride, to yield this compound. tudublin.iegoogle.com

The subsequent steps in the BHC synthesis convert this intermediate into ibuprofen. A notable transformation is the 1,2-aryl migration, which rearranges the carbon skeleton to form a 2-arylpropanoate structure. google.com This streamlined synthesis, starting from the formation of this compound, was a significant advancement over earlier, less efficient routes to ibuprofen.

The synthesis of other related NSAIDs can also be envisioned through pathways involving this key intermediate, by modifying the subsequent reaction steps to introduce different functional groups or chiral centers.

Stereoselective Synthesis of Chiral Pharmaceutical Intermediates

Ibuprofen is a chiral molecule, and it is the (S)-enantiomer that is responsible for the majority of the desired anti-inflammatory activity. Consequently, there is significant interest in developing stereoselective syntheses to produce the (S)-enantiomer directly, rather than the racemic mixture that requires subsequent resolution.

One approach to achieving this involves the stereoselective reduction of the ketone group in this compound or its derivatives to create a chiral alcohol. This chiral alcohol can then be converted into the final (S)-ibuprofen product. The asymmetric hydrogenation of prochiral ketones is a powerful tool in organic synthesis for creating chiral secondary alcohols with high enantiomeric excess. nih.gov While many asymmetric syntheses of ibuprofen start from different precursors, the catalytic asymmetric reduction of the ketone in this compound represents a direct route to a key chiral intermediate.

For instance, research into the enzymatic resolution of racemic 2-(4-isobutyl-phenyl)-propan-1-ol, which can be obtained from the reduction of this compound, has been explored. prepchem.com This demonstrates a strategy where a non-selective reduction is followed by a resolution step to isolate the desired enantiomer of the alcohol precursor. prepchem.com

| Reaction Type | Starting Material | Product | Significance |

| Friedel-Crafts Acylation | Isobutylbenzene | This compound | Key step in the BHC synthesis of Ibuprofen. |

| Asymmetric Reduction | This compound | (S)-1-(4-Isobutylphenyl)propan-1-ol | Direct route to a chiral intermediate for (S)-Ibuprofen. |

| Enzymatic Resolution | (rac)-2-(4-Isobutyl-phenyl)-propan-1-ol | (S)-2-(4-Isobutyl-phenyl)-propan-1-ol | Separation of enantiomers to obtain the desired chiral precursor. prepchem.com |

Utilization in the Synthesis of Novel Pharmaceutical Scaffolds

The chemical scaffold of this compound is not limited to the synthesis of traditional NSAIDs. Its structure is a valuable starting point for the development of novel pharmaceutical scaffolds with potentially different or enhanced biological activities. By chemically modifying the ketone group and the aromatic ring, researchers can create libraries of new compounds for drug discovery programs.

An example of this is the synthesis of ibuprofen-appended benzoxazole (B165842) analogues. In this research, the ibuprofen scaffold, which can be derived from this compound, was used to create new molecules with potential anticancer properties. nih.gov The synthesis involved a series of reactions, including nitration, reduction, and condensation cyclization, to build the benzoxazole ring system onto the ibuprofen core. nih.gov This work highlights how the fundamental structure of an established drug can be used as a template to design and synthesize novel bioactive molecules.

The general strategy involves using the isobutylphenylpropanone core as a building block and introducing various heterocyclic or other functional moieties to explore new chemical space and identify compounds with novel therapeutic applications. This approach is a cornerstone of modern medicinal chemistry, where the modification of known bioactive scaffolds can lead to the discovery of new drugs with improved properties.

Development of Advanced Synthetic Strategies Utilizing the Compound's Reactivity

The synthesis of ibuprofen and its derivatives, starting from the formation of this compound, has been a subject of research aimed at improving efficiency, safety, and environmental impact. This has led to the development of advanced synthetic strategies that leverage the reactivity of this key intermediate.

One significant advancement is the development of continuous flow synthesis methods for ibuprofen. google.com A patented process describes a multi-step continuous synthesis that begins with the Friedel-Crafts acylation of isobutylbenzene to produce this compound. google.com This is followed by a 1,2-aryl migration and subsequent hydrolysis, all performed in a continuous flow system without the need for isolating intermediates. google.com The use of microreactors in such processes can offer better control over reaction conditions, leading to higher yields and selectivity, and improved safety for highly exothermic reactions. google.com

These modern synthetic methods represent a shift from traditional batch processing to more efficient and sustainable manufacturing processes for pharmaceuticals.

| Advanced Strategy | Description | Advantages |

| Continuous Flow Synthesis | Reactions are carried out in a continuously flowing stream rather than in a tank. google.com | Improved efficiency, better heat and mass transfer, enhanced safety, potential for automation. google.com |

| Microreactor Technology | Utilizes small, channel-based reactors for chemical synthesis. google.com | Precise control over reaction parameters, high surface-to-volume ratio, increased safety for hazardous reactions. google.com |

Spectroscopic and Chromatographic Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For 1-(4-Isobutylphenyl)propan-1-one, the spectrum would exhibit characteristic signals corresponding to the aromatic protons, the ethyl ketone group, and the isobutyl group. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to their coupling. The methylene (B1212753) protons of the ethyl group, adjacent to the carbonyl group, would present as a quartet, while the methyl protons would be a triplet. The isobutyl group would show a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the aromatic ring. A 2D COSY (Correlation Spectroscopy) NMR experiment can further confirm these assignments by showing correlations between coupled protons. magritek.commagritek.com

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would show a signal for the carbonyl carbon at a significantly downfield chemical shift. The aromatic carbons would appear in the aromatic region of the spectrum, with quaternary carbons typically showing weaker signals. The carbons of the ethyl and isobutyl groups would have characteristic shifts in the aliphatic region of the spectrum. nih.govcompoundchem.com

Interactive Data Table: Predicted NMR Data for this compound

| ¹H NMR Data | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Protons | Ar-H | 7.20 - 7.90 | d, d | ~8.0 |

| -CO-CH₂-CH₃ | 2.95 | q | ~7.2 | |

| -CO-CH₂-CH₃ | 1.20 | t | ~7.2 | |

| -CH₂-CH(CH₃)₂ | 2.55 | d | ~7.1 | |

| -CH₂-CH(CH₃)₂ | 1.85 | m | ~6.8 | |

| -CH₂-CH(CH₃)₂ | 0.90 | d | ~6.6 | |

| ¹³C NMR Data | Atom | Predicted Chemical Shift (ppm) | ||

| Carbon | C =O | ~200 | ||

| Ar-C (quaternary) | ~135-145 | |||

| Ar-C H | ~128-130 | |||

| -C H₂-CH(CH₃)₂ | ~45 | |||

| -CO-C H₂-CH₃ | ~32 | |||

| -CH₂-C H(CH₃)₂ | ~30 | |||

| -CH₂-CH(C H₃)₂ | ~22 | |||

| -CO-CH₂-C H₃ | ~8 |

Note: The chemical shift values are predicted based on standard NMR principles and data for similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 190). The fragmentation of this molecular ion under electron ionization (EI) would lead to the formation of several characteristic fragment ions. A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This would result in the loss of an ethyl radical (•CH₂CH₃) to give a prominent peak for the [M-29]⁺ ion, which would be the acylium ion [C₁₁H₁₅O]⁺. Another significant fragmentation would be the loss of the isobutyl group, leading to another characteristic ion. The presence of the aromatic ring can also lead to the formation of a tropylium (B1234903) ion or other resonance-stabilized fragments. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for separating the compound from a mixture and obtaining its mass spectrum. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 190 | [C₁₃H₁₈O]⁺ (Molecular Ion) | - |

| 161 | [C₁₁H₁₃O]⁺ | •C₂H₅ (Ethyl radical) |

| 147 | [C₁₀H₁₁O]⁺ | •C₃H₇ (Propyl radical) |

| 133 | [C₉H₉O]⁺ | •C₄H₉ (Isobutyl radical) |

| 119 | [C₈H₇O]⁺ | C₅H₁₁• |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₆H₁₁O• |

| 57 | [C₄H₉]⁺ (Isobutyl cation) | C₉H₉O• |

| 29 | [C₂H₅]⁺ (Ethyl cation) | C₁₁H₁₃O• |

Note: The relative intensities of the fragment ions can vary depending on the ionization energy and the specific mass spectrometer used.

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification and quantification of a target compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method would be suitable for assessing its purity. A C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection could be achieved using a UV detector, as the aromatic ring and carbonyl group are chromophores that absorb UV light. By monitoring the retention time and peak area, the purity of a sample can be determined. Furthermore, HPLC is an invaluable tool for monitoring the progress of a chemical reaction that produces or consumes this compound, allowing for optimization of reaction conditions.

Gas Chromatography (GC): Gas Chromatography is an ideal technique for the separation and analysis of volatile compounds. Given that this compound is a relatively volatile ketone, GC is a suitable method for its analysis. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate for separation. The sample is injected into a heated port, vaporized, and carried through the column by an inert carrier gas, such as helium or nitrogen. The retention time of the compound is a characteristic property under specific GC conditions and can be used for identification and purity assessment. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both qualitative and quantitative information. GC is also highly effective for monitoring the progress of reactions involving this compound, as it can quickly separate the starting materials, intermediates, and products.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed picture of how reactants are converted into products.

A primary reaction pathway for the synthesis of 1-(4-isobutylphenyl)propan-1-one is the Friedel-Crafts acylation of isobutylbenzene (B155976) with propanoyl chloride or propanoic anhydride (B1165640), typically in the presence of a Lewis acid catalyst like aluminum chloride. Computational studies on analogous electrophilic aromatic substitution reactions provide a framework for understanding this process. rsc.org

DFT calculations can be employed to model the step-by-step mechanism of this acylation. The initial step involves the formation of a highly electrophilic acylium ion from the reaction of the propanoyl chloride with the Lewis acid. Subsequent steps involve the attack of the π-electrons of the isobutylbenzene ring on the acylium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. libretexts.org The final step is the deprotonation of this intermediate to restore the aromaticity of the ring and yield the final ketone product.

The calculated energies of the transition states and intermediates allow for the determination of the reaction's activation energy, which is crucial for understanding its kinetics. For instance, studies on the bromination of substituted benzenes have shown that the nature of the substituent significantly influences the energy barrier of the rate-determining step. rsc.org In the case of isobutylbenzene, the electron-donating isobutyl group is expected to lower the activation energy for electrophilic attack compared to unsubstituted benzene (B151609).

A representative, albeit simplified, energy profile for a Friedel-Crafts acylation reaction can be constructed based on DFT calculations. The following table illustrates the type of data that can be obtained from such a study, showing the relative energies of the species involved in the reaction of a generic substituted benzene.

Table 1: Illustrative Relative Energies in a Friedel-Crafts Acylation Pathway (DFT Calculation)

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Substituted Benzene + Acylium Ion) | 0.0 |

| 2 | Transition State 1 (Sigma Complex Formation) | +15.2 |

| 3 | Sigma Complex Intermediate | -5.8 |

| 4 | Transition State 2 (Deprotonation) | +2.1 |

| 5 | Products (Acylated Benzene + H+) | -10.5 |

Note: The data in this table is illustrative and based on typical values for electrophilic aromatic substitution reactions. Specific values for this compound would require dedicated DFT calculations.

Molecular Modeling of Intermolecular Interactions

The physical and chemical properties of this compound in a condensed phase are governed by its intermolecular interactions. Molecular modeling techniques, such as molecular dynamics (MD) simulations and quantum chemical calculations on molecular clusters, can provide detailed information about the nature and strength of these interactions.

The this compound molecule possesses several features that dictate its intermolecular interactions: a polar carbonyl group (C=O), an aromatic phenyl ring, and a nonpolar isobutyl group. The carbonyl group can act as a hydrogen bond acceptor, and its dipole moment will lead to significant dipole-dipole interactions. The aromatic ring can participate in π-π stacking and C-H•••π interactions. The isobutyl group will primarily engage in weaker van der Waals interactions.

Computational studies on similar ketones, such as methyl-ethyl-ketone, have shown that in solution, these molecules can form aggregates through intermolecular hydrogen bonding and dipole-dipole interactions. rsc.org Energy decomposition analysis (EDA) can be used to quantify the contributions of different types of interactions (electrostatic, exchange-repulsion, polarization, and dispersion) to the total interaction energy. rsc.org

For example, a computational study of the interaction of a ketone with a protic solvent like methanol (B129727) would reveal the formation of hydrogen bonds between the carbonyl oxygen and the hydroxyl hydrogen of methanol. nih.gov MD simulations can further provide insights into the structure and dynamics of the solvent shell around the this compound molecule.

The following table presents illustrative data from an energy decomposition analysis for the interaction of a generic ketone with a single methanol molecule, showcasing the contributions of different energy components.

Table 2: Illustrative Energy Decomposition Analysis for Ketone-Methanol Interaction (kcal/mol)

| Interaction Component | Energy Contribution |

|---|---|

| Electrostatic | -4.5 |

| Exchange-Repulsion | +3.2 |

| Polarization | -1.8 |

| Dispersion | -2.1 |

| Total Interaction Energy | -5.2 |

Note: The data in this table is illustrative and based on typical values for hydrogen-bonded complexes involving ketones. Specific values for this compound would require dedicated calculations.

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and the selectivity of its reactions. For this compound, this is particularly relevant for understanding its behavior in further chemical transformations. The reactivity of the aromatic ring is of primary interest, as is the reactivity of the carbonyl group and the α-protons.

The regioselectivity of electrophilic aromatic substitution on the isobutyl-substituted ring can be predicted by analyzing the distribution of electron density and the stability of the possible intermediates. The isobutyl group is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. Due to the steric bulk of the isobutyl group, the para position is generally favored in reactions like Friedel-Crafts acylation. reddit.com

Conceptual DFT provides a range of reactivity descriptors that can quantify the reactivity of different sites within a molecule. These include the Fukui function, which indicates the propensity of a site to undergo nucleophilic or electrophilic attack, and the local softness. Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) also provides insights into the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org

The following table provides an example of how computational methods can be used to predict the most likely site of electrophilic attack on a substituted benzene by comparing the relative energies of the possible carbocation intermediates.

Table 3: Illustrative Relative Stabilities of Sigma Complex Intermediates for Electrophilic Attack on a Substituted Benzene

| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Predicted Major Product |

|---|---|---|

| ortho | +1.5 | Minor |

| meta | +5.0 | Negligible |

| para | 0.0 | Major |

Note: The data in this table is illustrative for an alkyl-substituted benzene and demonstrates the typical preference for para-substitution. Actual values would depend on the specific electrophile and reaction conditions.

Safety Protocols and Handling Considerations in Laboratory Research

Development of Safe Synthetic Procedures

The synthesis of 1-(4-isobutylphenyl)propan-1-one, like many organic syntheses, requires careful planning and execution to ensure the safety of laboratory personnel. A key method for its preparation is the Friedel-Crafts acylation of isobutylbenzene (B155976). central.edu This and other synthetic routes involve reagents and conditions that necessitate stringent safety measures. The development of safe procedures focuses on understanding the reactivity and toxicity of all materials used, optimizing reaction conditions, and utilizing appropriate personal protective equipment (PPE) and engineering controls.

Safe handling practices for the compound and its precursors are paramount. It is recommended to handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors. cymitquimica.com Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact. cymitquimica.com

General Laboratory Handling Precautions:

Avoid all personal contact, including inhalation. cymitquimica.com

Work in a well-ventilated area to maintain safe atmospheric conditions. cymitquimica.com

Do not eat, drink, or smoke in the laboratory. cymitquimica.com

Wash hands thoroughly with soap and water after handling. cymitquimica.com

Ensure containers are securely sealed when not in use to prevent spills and evaporation. cymitquimica.com

Store chemicals below eye level and in cabinets with doors rather than on open shelves. northwestern.edu

In the event of a spill, the area should be cleared, and the spill should be contained and absorbed with an inert material like sand, earth, or vermiculite. cymitquimica.com The collected material should then be placed in a suitable, labeled container for waste disposal. cymitquimica.com

| Hazard Class | Handling Recommendation | Personal Protective Equipment (PPE) | Spill Response |

| Skin/Eye Irritant | Avoid contact with skin and eyes. cymitquimica.com | Safety goggles, chemical-resistant gloves, lab coat. cymitquimica.com | Wash affected area with plenty of water. For eyes, rinse cautiously for several minutes. lgcstandards.com |

| Inhalation Hazard | Use in a well-ventilated area or fume hood. cymitquimica.com | Respiratory protection may be required if ventilation is inadequate. lgcstandards.com | Move to fresh air. lgcstandards.com |

| Flammability | Non-combustible, but containers may burn. Keep away from open flames and heat sources. cymitquimica.comlgcstandards.com | Standard fire extinguisher suitable for the surrounding area. cymitquimica.com | Evacuate area. Use appropriate extinguishing media. cymitquimica.com |

This table provides a summary of general safety recommendations. Researchers must always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Modern approaches to synthetic chemistry emphasize the principles of green chemistry, which aim to design processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, this could involve exploring alternative, less hazardous solvents, developing more efficient catalytic systems to reduce waste, and designing synthetic routes with fewer steps. researchgate.netnih.gov

Future Research Directions and Translational Perspectives

Exploration of New Synthetic Applications

While the primary role of 1-(4-isobutylphenyl)propan-1-one has been as a precursor to ibuprofen (B1674241), researchers are actively exploring its utility in the synthesis of other novel molecules with potential therapeutic activities. smolecule.comnih.gov The reactivity of its ketone group and the isobutylphenyl moiety makes it a versatile building block in organic synthesis.

Recent studies have demonstrated the synthesis of new derivatives by reacting this compound with other chemical entities. For instance, it has been used to synthesize 1-(2,4-dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one through a reaction with resorcinol (B1680541). nih.gov This resulting compound serves as a scaffold for creating a library of more complex molecules. Further modifications, such as nitration and subsequent reactions, have led to the creation of novel benzoxazole (B165842) analogues appended with ibuprofen, which have been investigated for their potential cytotoxic effects against human breast adenocarcinoma cell lines. nih.gov

Another area of exploration involves the synthesis of amide derivatives. For example, 2-(4-isobutylphenyl)propanoyl chloride, derived from ibuprofen and thus closely related to this compound, has been reacted with 2-(3-chlorophenyl)ethan-1-amine to produce N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide. mdpi.com The introduction of a chlorine atom is of interest for its potential to modify the biological activity of the parent molecule. mdpi.com Similarly, reaction with morpholine (B109124) has yielded 2-(4-isobutylphenyl)-1-(morpholin-4-yl)propan-1-one, a compound that has been structurally characterized for further biological studies. researchgate.netnih.gov

These examples highlight a growing trend in utilizing the core structure of this compound to generate a diverse range of new chemical entities. Future research is expected to focus on creating libraries of such derivatives and screening them for a wide array of pharmacological activities, potentially leading to the discovery of new therapeutic agents.

Development of Sustainable Production Methods

The traditional synthesis of ibuprofen, which involves this compound as an intermediate, has been criticized for its multi-step process, use of toxic reagents, and low atom economy. researchgate.netugal.ro This has spurred significant research into developing more sustainable and environmentally friendly production methods, aligning with the principles of green chemistry. ijsrch.com

A major advancement in this area was the development of the Boots-Hoechst-Celanese (BHC) process, a three-step "green" route for ibuprofen synthesis. researchgate.netugal.rorsc.org This process, which starts with the same raw material, isobutylbenzene (B155976), demonstrates a significantly higher atom economy of 77.44% compared to the 40.04% of the original six-step route. researchgate.netugal.ro The BHC process minimizes waste, allows for the recycling and reuse of catalysts like Raney nickel and palladium, and reduces energy consumption. researchgate.netugal.rorsc.org

Further research is focused on optimizing this greener route. For instance, continuous-flow synthesis systems are being explored to improve the efficiency and yield of reactions involving this compound. smolecule.com These automated systems offer better control over reaction parameters and can lead to more consistent product quality.

The use of alternative catalysts is another key area of investigation. Studies have explored the use of palladium catalysts, such as palladium anchored on montmorillonite, for the carbonylation of 1-(4-isobutylphenyl)ethanol, a derivative of this compound, to produce ibuprofen. researchgate.net Biocatalysis, employing enzymes like horseradish peroxidase, is also being investigated as a sustainable alternative to conventional chemical oxidants in related synthetic sequences. nih.gov These enzymatic approaches can be conducted in aqueous conditions at ambient temperature and pH, offering a significantly greener profile. nih.gov The goal of this ongoing research is to further reduce the environmental impact of producing this important pharmaceutical intermediate.

Potential for Diversified Chemical Applications

Beyond its established role in pharmaceutical synthesis, the chemical properties of this compound suggest its potential for a wider range of applications. Its aromatic ketone structure makes it a candidate for exploration in materials science and as a building block for other functional molecules. smolecule.com

The reactivity of the carbonyl group allows for a variety of chemical transformations, opening avenues for the creation of new polymers, resins, or other materials with specific desired properties. The isobutylphenyl group also influences the physical properties of molecules it is incorporated into, which could be leveraged in the design of new materials.

Furthermore, the general class of aryl ketones, to which this compound belongs, is known to exhibit a range of biological activities. smolecule.com While specific research on the broader biological effects of this particular compound is limited, its structural motifs are found in various biologically active molecules. This suggests that derivatives of this compound could find applications in areas beyond anti-inflammatory drugs, such as in the development of new agrochemicals or other specialty chemicals. Future research in this direction would involve synthesizing and screening a broad range of derivatives for various biological and material properties, potentially unlocking entirely new applications for this versatile chemical compound.

Q & A

Q. Table 1. Key Crystallographic Data for this compound Derivatives

| Parameter | Value (Example from ) |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 14.1389, 10.3358, 11.3552 |

| β (°) | 103.426 |

| R-factor | 0.038 |

| C=O bond length (Å) | 1.214 |

Q. Table 2. Synthetic Optimization for Friedel-Crafts Acylation

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| ZnCl₂ concentration | 10–20 mol% | Maximizes acylium formation |

| Reaction time | 4–6 hours | Minimizes side products |

| Temperature | 0–25°C | Controls exothermicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。